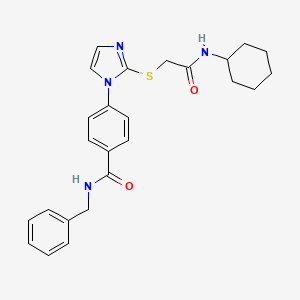

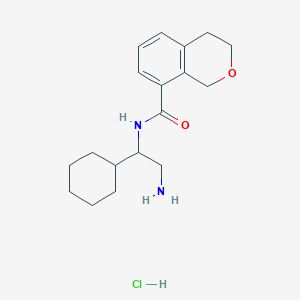

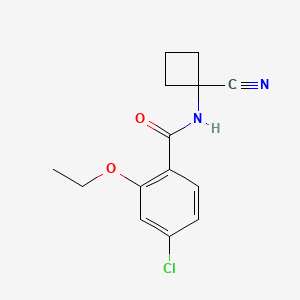

N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzamide derivative, which are often used in the pharmaceutical industry . Benzamides have a wide range of therapeutic uses, including as antipsychotics, antiemetics, and antineoplastics .

Synthesis Analysis

Benzamides can be synthesized through the direct condensation of carboxylic acids and amines . This process can be facilitated by various catalysts and under specific conditions, such as ultrasonic irradiation .Applications De Recherche Scientifique

Anti-HIV Activity

- A study discusses the synthesis of compounds including analogs similar to N-benzyl-4-(2-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, showing potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatments (Al-Masoudi et al., 2007).

Biological Activity Spectrum

- Research on derivatives of similar compounds has shown activity against various mycobacterial, bacterial, and fungal strains, as well as inhibiting photosynthetic electron transport in plants, indicating a broad spectrum of biological activity (Imramovský et al., 2011).

Anticancer Potential

- A study synthesizing derivatives with structures similar to the compound of interest demonstrated promising anticancer activity against various cancerous cell lines (Nofal et al., 2014).

Electrophysiological Activity

- Research on N-substituted imidazolylbenzamides, closely related to the compound , has shown significant electrophysiological activity, making them potential candidates as class III agents in cardiac treatments (Morgan et al., 1990).

Antimicrobial Agents

- Similar N-benzyl derivatives have been investigated for their antimicrobial properties, showing potent activity against various pathogenic strains, which highlights their potential in developing new antimicrobial agents (Bikobo et al., 2017).

Corrosion Inhibition

- Benzothiazole derivatives, structurally akin to the compound in focus, have demonstrated effective corrosion inhibition for carbon steel, suggesting industrial applications in protecting metals against corrosion (Hu et al., 2016).

Nematicidal Activity

- Compounds similar in structure to this compound have shown effective nematicidal activity, offering potential use in agricultural pest control (Srinivas et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds, such as n-benzyl-4-sulfamoyl-benzamide, have been found to targetCarbonic Anhydrase 2 . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Safety and Hazards

Propriétés

IUPAC Name |

N-benzyl-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c30-23(28-21-9-5-2-6-10-21)18-32-25-26-15-16-29(25)22-13-11-20(12-14-22)24(31)27-17-19-7-3-1-4-8-19/h1,3-4,7-8,11-16,21H,2,5-6,9-10,17-18H2,(H,27,31)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEGEJIDBQTWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)

![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2414657.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)